3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
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Overview
Description
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is structurally related to histidine, an essential amino acid, and has significant biochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid typically involves the construction of the imidazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent functional group transformations introduce the amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles, including amines and thiols, can react with the amino group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The amino and carboxyl groups also contribute to its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazolepropionic acid: A related compound with similar biochemical properties.
Uniqueness
3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-containing compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-amino-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-4-9-3-6(10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12) |
InChI Key |
KPXZHGSVPBCQDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
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